
2-methyl-8-quinolinyl 2-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-methyl-8-quinolinyl 2-methylbenzenesulfonate" is a compound that has garnered interest in synthetic chemistry and material science due to its unique chemical structure and potential for various chemical transformations. This compound is part of a broader class of chemicals that have been studied for their synthetic routes, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of quinoline derivatives, including those related to "2-methyl-8-quinolinyl 2-methylbenzenesulfonate," has been explored through various methodologies. One notable approach involves the tandem cyclization of 4-hydroxy-1-methyl-2-quinolone with chalcones using catalytic amounts of task-specific ionic liquids under solvent-free conditions, which represents a green synthetic protocol due to water being the only byproduct (Bagdi & Hajra, 2014).
Molecular Structure Analysis
Research on the molecular structure of quinoline derivatives often utilizes X-ray diffraction, NMR spectroscopy, and computational modeling to elucidate their conformation and electronic structure. For instance, dibenzyltin(IV) complexes of quinolin-8-olates have been structurally characterized, revealing a distorted cis-octahedral arrangement around the tin atom in both solution and solid states (Baul et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including photolysis, where 8-quinolinyl benzenesulfonate derivatives undergo homolytic cleavage of S-O bonds in the excited triplet state upon photoirradiation (Kageyama et al., 2009). These reactions highlight the reactivity and potential functionalization pathways for these compounds.
Propriétés
IUPAC Name |
(2-methylquinolin-8-yl) 2-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c1-12-6-3-4-9-16(12)22(19,20)21-15-8-5-7-14-11-10-13(2)18-17(14)15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYYRHMDMMXYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=CC=C3C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5194051.png)
![(3R*,4R*)-1-[3-(methylthio)propyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5194060.png)
![3-benzyl-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5194068.png)
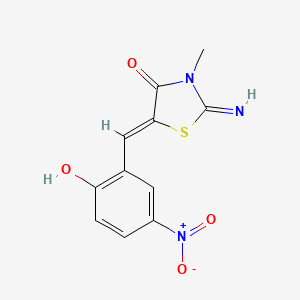
![3-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5194083.png)
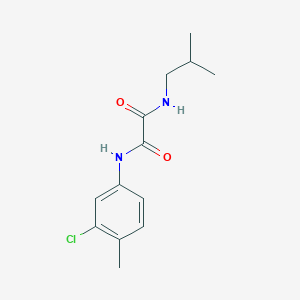
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5194087.png)
![4-methyl-N-{2-phenyl-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}benzamide](/img/structure/B5194098.png)
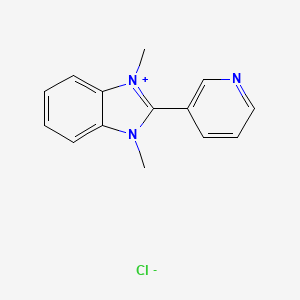
![3-(4-chlorophenyl)-5-[(2-pyrimidinylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5194119.png)
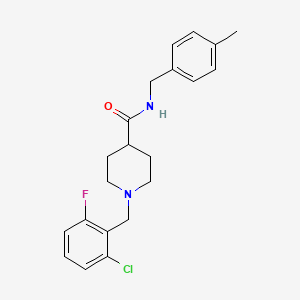
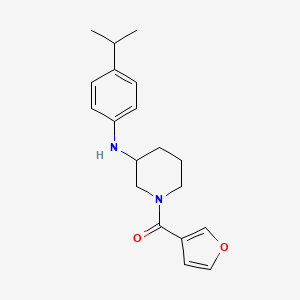
![N,N,2,2-tetramethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,3-propanediamine](/img/structure/B5194133.png)